2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole
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Overview
Description
2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole typically involves the bromination of 4-(3-methoxy-4-methylphenyl)thiazole. This can be achieved through the reaction of 4-(3-methoxy-4-methylphenyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Scientific Research Applications
2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial, antifungal, and anticancer agents.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3-methoxyphenyl)thiazole
- 2-Bromo-4-(4-methylphenyl)thiazole
- 2-Bromo-4-(3-methylphenyl)thiazole
Uniqueness
2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. The combination of these substituents can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents .
Properties
Molecular Formula |
C11H10BrNOS |
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Molecular Weight |
284.17 g/mol |
IUPAC Name |
2-bromo-4-(3-methoxy-4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNOS/c1-7-3-4-8(5-10(7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3 |
InChI Key |
HHUKPCZBXXPONA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)Br)OC |
Origin of Product |
United States |
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